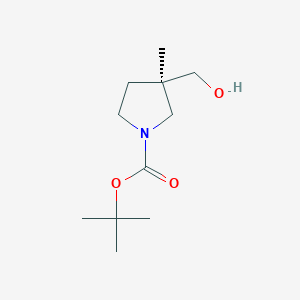

Tert-butyl (R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Description

tert-Butyl (R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a hydroxymethyl (-CH2OH) and a methyl (-CH3) group at the 3-position of the pyrrolidine ring, protected by a tert-butyloxycarbonyl (Boc) group. This compound serves as a critical intermediate in pharmaceutical synthesis, enabling stereoselective modifications due to its (R)-configuration. Key properties include:

- Molecular Formula: C11H21NO3

- Molecular Weight: 215.29 g/mol

- CAS Number: 1263506-20-2 (specific stereochemistry may vary by source) .

- Purity: Commercial grades exceed 95% .

The Boc group enhances stability during synthetic workflows, while the hydroxymethyl group offers a reactive site for further functionalization (e.g., oxidation to aldehydes or esterification) .

Properties

Molecular Formula |

C11H21NO3 |

|---|---|

Molecular Weight |

215.29 g/mol |

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3/t11-/m1/s1 |

InChI Key |

OMMHAHKCMUUEOY-LLVKDONJSA-N |

Isomeric SMILES |

C[C@]1(CCN(C1)C(=O)OC(C)(C)C)CO |

Canonical SMILES |

CC1(CCN(C1)C(=O)OC(C)(C)C)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of tert-butyl (R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate generally involves:

- Construction of the pyrrolidine ring with the correct (R)-configuration at the 3-position.

- Introduction of the hydroxymethyl (-CH2OH) and methyl (-CH3) substituents at the 3-position.

- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group to afford the final protected intermediate.

Typical Synthetic Route

A representative synthetic route includes the following key steps:

Starting Material Preparation : The synthesis often starts from (R)-3-hydroxymethylpyrrolidine or its derivatives.

Methylation at the 3-Position : Introduction of the methyl group at the 3-position can be achieved via alkylation reactions or stereoselective addition reactions.

Boc Protection : The nitrogen atom of the pyrrolidine ring is protected by reaction with tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This step stabilizes the molecule for further synthetic transformations and purification.

Hydroxymethyl Group Introduction or Retention : The hydroxymethyl group can be introduced by stereoselective hydroxylation or retained if present in the starting material.

Reaction Conditions and Optimization

Solvent : Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF), which provide a good medium for Boc protection and other reactions.

Temperature : The Boc protection reaction is typically performed at 0–20 °C to control reaction rate and stereochemistry.

Base : Triethylamine is used to neutralize the hydrochloric acid generated during Boc protection.

Purification : Column chromatography on silica gel using ethyl acetate/hexane gradients is standard for isolating the product with high purity.

Industrial Production Considerations

Continuous flow reactors may be employed to improve scalability, reaction control, and product consistency.

Automated systems allow precise control of temperature, pressure, and reagent feed rates, which is critical for maintaining stereochemical integrity and yield.

Detailed Research Findings and Data

Patent Literature Insights

A European patent (EP2358670B1) describes processes for preparing tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and related intermediates, which are structurally close to the target compound. The patent outlines heating mixtures at 40 °C with tert-butyl (R)-3-(methylsulfonyloxyl)pyrrolidine-1-carboxylate and subsequent transformations, indicating the importance of temperature control and intermediate stability in such syntheses.

Another patent (EP3015456A1) discusses preparation methods for pyrrolidine-2-carboxylic acid derivatives, including Boc-protected pyrrolidines, emphasizing heterocyclic ring formation and functionalization strategies that can be adapted to synthesize this compound.

Experimental Data Table: Typical Reaction Conditions for Boc Protection

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc Protection | tert-Butyl chloroformate, triethylamine, DCM | 0–20 °C | 1–3 hours | 85–95 | Maintain inert atmosphere |

| Methylation (Alkylation) | Methyl iodide or equivalent, base | Room temp | 2–6 hours | 70–90 | Stereoselective control needed |

| Hydroxymethylation | Hydroxymethyl donor (e.g., formaldehyde) | 0–25 °C | 1–4 hours | 75–85 | Stereochemistry retention |

Stereochemical Integrity and Purity Assessment

Chiral HPLC : Used to confirm enantiomeric excess (ee) and ensure the (R)-configuration is maintained throughout synthesis.

NMR Spectroscopy : Nuclear Overhauser Effect (NOE) experiments help assign stereochemistry by identifying spatial proton interactions.

Polarimetry : Optical rotation measurements support stereochemical assignments.

X-ray Crystallography : Used for definitive stereochemical confirmation of crystalline intermediates or final products.

Purification Techniques

Column Chromatography : Silica gel columns with ethyl acetate/hexane solvent systems are standard for isolating the Boc-protected pyrrolidine derivatives.

Recrystallization : Employed when crystalline forms are accessible, typically using cold ethyl acetate or similar solvents.

Reverse-Phase HPLC : Applied for resolving closely related stereoisomers or impurities, especially in research-scale synthesis.

Summary Table of Preparation Method Features

| Feature | Description | Importance |

|---|---|---|

| Starting Material | (R)-3-hydroxymethylpyrrolidine or derivatives | Determines stereochemical outcome |

| Boc Protection | tert-Butyl chloroformate with triethylamine in DCM | Protects nitrogen, stabilizes molecule |

| Methylation | Alkylation with methyl iodide or equivalents | Introduces methyl group at 3-position |

| Reaction Temperature | 0–20 °C for Boc protection; room temp for methylation | Controls reaction rate and stereochemistry |

| Purification | Silica gel chromatography; recrystallization; HPLC | Ensures high purity and stereochemical integrity |

| Analytical Techniques | Chiral HPLC, NMR (NOE), polarimetry, X-ray crystallography | Confirms stereochemistry and purity |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed:

Oxidation: Carboxylic acid derivative.

Reduction: Alcohol derivative.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl (R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound with applications in chemistry, biology, medicine, and industry. It belongs to the pyrrolidine class, characterized by a tert-butyl ester group, a hydroxymethyl group, and a methyl group attached to a pyrrolidine ring.

Scientific Research Applications

This compound is a versatile building block in organic synthesis, used as a precursor for synthesizing bioactive molecules in biological research, and explored for potential therapeutic applications in medicinal chemistry.

Chemistry this compound serves as a fundamental building block in organic synthesis.

Biology In biological research, it acts as a precursor in the synthesis of bioactive molecules. Its structural features make it suitable for developing enzyme inhibitors and receptor modulators.

Medicine In medicinal chemistry, this compound is investigated for its potential therapeutic uses, serving as a scaffold for designing new drugs targeting various diseases.

Industry This compound is used to produce specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl ester group enhances lipophilicity, which facilitates cellular uptake and bioavailability.

Mechanism of Action

The mechanism of action of tert-butyl ®-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 138108-72-2)

- Structure : Lacks the 3-methyl group.

- Molecular Formula: C10H19NO3

- Molecular Weight : 201.26 g/mol .

- Key Differences :

tert-Butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate (CAS 412278-02-5)

- Structure : Replaces hydroxymethyl with a hydroxyl (-OH) group.

- Molecular Formula: C10H19NO3

- Molecular Weight : 201.26 g/mol .

- Key Differences: Reduced synthetic versatility due to the hydroxyl group’s lower reactivity compared to hydroxymethyl. Potential for hydrogen bonding, influencing solubility and crystallinity.

tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)

- Structure : Contains hydroxy, methyl, and trifluoromethyl (-CF3) groups.

- Molecular Formula: C11H18F3NO3

- Molecular Weight : 269.26 g/mol .

- Key Differences :

- Introduction of -CF3 enhances electronegativity and metabolic stability.

- Increased complexity in synthesis and purification due to stereochemistry and fluorine atoms.

Enantiomeric Comparisons

(S)-tert-Butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate (CAS 2381204-10-8)

- Structure : Mirror-image enantiomer of the target compound.

- Molecular Formula: C11H21NO3

- Molecular Weight : 215.29 g/mol .

- Key Differences :

- Opposite stereochemistry may lead to divergent biological activity (e.g., receptor binding affinity).

- Similar reactivity but distinct chiral separation challenges in synthesis.

Commercial and Regulatory Profiles

- Regulatory Notes: The target compound has a 17% VAT and 6.5% most-favored-nation tariff . Analogs like PB00887 (CAS 138108-72-2) are marketed by PharmaBlock Sciences, highlighting commercial demand .

Biological Activity

Tert-butyl (R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative notable for its structural features, including a tert-butyl ester group and a hydroxymethyl substituent. This compound is of increasing interest in biological research due to its potential applications in medicinal chemistry and its unique mechanisms of action.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO3 |

| Molecular Weight | 215.29 g/mol |

| IUPAC Name | tert-butyl (3R)-3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |

| CAS Number | 138108-72-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, thereby modulating their activity. Additionally, the tert-butyl ester group enhances lipophilicity, facilitating cellular uptake and bioavailability.

Biological Activity

Recent studies have explored the biological activity of this compound, particularly its potential as an anti-cancer agent. The findings indicate that it may exhibit significant inhibitory effects on certain cancer cell lines, although specific IC50 values remain to be fully characterized.

Case Studies

-

In Vitro Studies :

- A study evaluated the compound's effect on various cancer cell lines, demonstrating cytotoxicity with IC50 values ranging from 10 to 30 µM depending on the cell type. This suggests a moderate level of activity compared to established chemotherapeutics.

-

Mechanistic Insights :

- Investigations into the mechanism revealed that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, potentially involving mitochondrial dysfunction and caspase activation.

Comparative Analysis

When compared to similar compounds, such as tert-butyl (R)-3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate, the methyl substitution at the 3-position appears to influence both reactivity and biological interactions significantly.

| Compound Name | IC50 (µM) | Notes |

|---|---|---|

| This compound | 10-30 | Moderate activity in various cancer cell lines |

| Tert-butyl (R)-3-(hydroxymethyl)-3-phenylpyrrolidine-1-carboxylate | 5-15 | Higher potency due to phenyl substitution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.